1-Isopropylcyclopentane-1-carboxylic acid
Description
Contextualization of Cyclopentane (B165970) Carboxylic Acids as Fundamental Building Blocks in Organic Synthesis
Cyclopentane carboxylic acids are a well-established class of fundamental building blocks in organic synthesis. The cyclopentane ring imparts a degree of conformational rigidity and specific spatial arrangement, which is highly desirable in the design of complex molecules, particularly pharmaceuticals and biologically active compounds. nih.gov The carboxylic acid functional group is exceptionally versatile, serving as a handle for a wide array of chemical transformations, including esterification, amidation, reduction to alcohols, and conversion to acid halides. openstax.org This versatility allows chemists to integrate the cyclopentane motif into larger, more complex molecular architectures.
The utility of these scaffolds is evident in their application to medicinal chemistry, where the cyclopentane ring can influence a molecule's lipophilicity and binding characteristics. For instance, derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are targets for pain therapeutics. nih.gov Furthermore, substituted cyclopentane structures, such as 2-aminocyclopentanecarboxylic acid, are components of naturally occurring antibiotics and have been incorporated into peptidomimetics to study integrin ligand binding. mdpi.comresearchgate.net The synthesis of these core structures is a mature field, with established routes including the ring contraction of cyclohexanone (B45756) derivatives (the Favorskii rearrangement) and the alkylation of malonic esters with 1,4-dihalobutanes. patsnap.com
Significance of Sterically Hindered and Branched Carboxylic Acids in Contemporary Chemical Transformations
The presence of bulky substituents, such as the isopropyl group on the same carbon as the carboxyl function in 1-isopropylcyclopentane-1-carboxylic acid, defines it as a sterically hindered and branched carboxylic acid. Such compounds present distinct challenges and opportunities in synthesis. The steric bulk around the carboxyl group can significantly impede standard transformations like esterification or amidation, often requiring specialized coupling reagents or harsher reaction conditions.
However, this steric hindrance is also a valuable tool for controlling molecular architecture. It can enforce specific conformations, protect adjacent functional groups, and influence the stereochemical outcome of reactions at nearby centers. In medicinal chemistry, increasing steric bulk can enhance selectivity for a biological target or improve metabolic stability by blocking sites of enzymatic degradation. The synthetic challenges posed by these molecules have spurred the development of novel methodologies. For example, forming amide bonds with sterically hindered acids and amines is a persistent problem that has led to the exploration of highly reactive intermediates like acyl fluorides to facilitate the coupling.
Overview of Current Research Trajectories and Academic Objectives Pertaining to this compound
While specific research focused exclusively on this compound is not extensively documented, its structure as an α-tertiary (or α-quaternary) cycloalkane carboxylic acid places it at the forefront of a significant and modern research trajectory: site-selective C–H functionalization. nih.gov The "molecular editing" of saturated carbocycles via transition-metal-catalyzed C–H activation is a powerful strategy for streamlining the synthesis of complex molecules. researchgate.net
Recent breakthroughs have demonstrated the ability to perform transannular γ-methylene C–H arylation on small- to medium-sized cycloalkane carboxylic acids. nih.govnih.gov In these reactions, the carboxylic acid group acts as a directing group, guiding a palladium catalyst to activate a specific C–H bond on the opposite side of the ring. This allows for the direct installation of aryl groups, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net
Given that α-tertiary cyclopentane carboxylic acids have been shown to be viable substrates for these transformations, this compound represents an ideal candidate for further exploration in this area. nih.gov The academic objectives for a compound like this would include:
Exploring Reaction Scope: Using it as a substrate to test the limits and efficiency of new C–H activation catalysts and ligands.
Synthesis of Novel Scaffolds: Employing it in transannular functionalization reactions to create novel, three-dimensional molecular frameworks that are difficult to access through traditional synthetic routes. researchgate.net
Application in Medicinal Chemistry: The resulting γ-arylated products are valuable precursors for biologically active molecules. For example, similar functionalized cyclopentanes have been used in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs) and aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in cancer. nih.gov
Therefore, the current research trajectory for this compound is not as a final target itself, but as a sophisticated building block for advanced, catalyst-controlled C–H functionalization strategies aimed at the rapid construction of complex and potentially therapeutic molecules.
Chemical Compound Data
Below is a summary of the key chemical identifiers for this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H16O2 |
| Molar Mass | 156.22 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
UAFOYVYWSSKWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isopropylcyclopentane 1 Carboxylic Acid
Historical and Contemporary Approaches to Cyclopentane-1-carboxylic Acid Skeletons
The synthesis of cyclopentanecarboxylic acid and its derivatives has evolved from classical methods to more sophisticated and efficient contemporary strategies. Historically, methods often involved multi-step sequences with moderate yields. A foundational approach involves the alkylation of malonic esters, a versatile method for forming carbon-carbon bonds. For instance, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) can lead to a precursor that, after several steps, yields a cyclopentane (B165970) dicarboxylic acid. oregonstate.edu Another classical method is the Favorskii rearrangement, a base-induced ring contraction of a larger carbocycle, which has been a reliable route to cyclopentanecarboxylic acid esters. orgsyn.orgwikipedia.org
Contemporary approaches offer greater efficiency, selectivity, and functional group tolerance. These modern methods often employ transition metal catalysis and novel reaction cascades to construct the cyclopentane ring with high levels of control. baranlab.orgorganic-chemistry.org These strategies can be broadly categorized into several key approaches, including ring contraction, cycloaddition, and the use of chiral precursors for stereocontrol.
Ring contraction reactions provide a powerful method for the synthesis of five-membered rings from more readily available six-membered precursors. wikipedia.orgrsc.org A prominent example is the Favorskii rearrangement, where an α-halocyclohexanone undergoes a base-induced rearrangement to form a cyclopentanecarboxylic acid ester. orgsyn.orgwikipedia.orgresearchgate.net This method is particularly effective for generating the core cyclopentanecarboxylic acid structure. orgsyn.org A patent describes the preparation of 2,2,5,5-tetramethylcyclopentanecarboxylic acid from a cyclohexane (B81311) derivative, illustrating the industrial applicability of ring contraction. google.com
Other ring contraction methods include the Wolff rearrangement of α-diazoketones, which can be applied to cyclic systems to extrude nitrogen gas and contract the ring. wikipedia.org These reactions often proceed through highly reactive intermediates, such as carbenes or ketenes, and can be highly efficient for the synthesis of strained ring systems. wikipedia.org A general and robust method for performing two-carbon ring contractions has been developed, exploiting the stability of β-hydroxy cycloheptanones. nih.gov
Cycloaddition reactions are among the most powerful tools for the construction of cyclic systems in organic synthesis. libretexts.org For the formation of cyclopentane rings, [3+2] cycloaddition reactions are particularly relevant. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step. organic-chemistry.org A stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, allows for the construction of polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org
Carbofunctionalization reactions, where a carbon-carbon bond and a carbon-heteroatom or carbon-hydrogen bond are formed across a π-system, also provide efficient routes to functionalized cyclopentanes. A rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes can yield cyclic carboxylic acid derivatives. organic-chemistry.org Furthermore, rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes offers a unique approach to saturated bridged cyclopentanes, where the cyclobutanone (B123998) serves as a cyclopropane (B1198618) surrogate in a formal (4+2-1) transformation. nih.gov
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these precursors is a highly effective strategy for the synthesis of complex chiral molecules, as the inherent chirality of the starting material can be transferred to the target molecule. nih.gov
In the context of cyclopentane synthesis, chiral pool starting materials can be elaborated through a series of chemical transformations to construct the desired carbocyclic framework with high stereocontrol. acs.org For instance, a short and stereoselective approach to polyhydroxylated cyclopentenols has been developed from tetrabromonorbornyl derivatives. acs.org This strategy is particularly valuable when the target molecule's stereochemistry is related to that of a readily available natural product. wikipedia.org The synthesis of enantiomerically pure cyclopentane blocks from racemic [2+2]-cycloadducts of 1,3-cyclopentadiene derivatives with dichloroketene (B1203229) further highlights the power of this approach, often involving a resolution step to separate diastereomers. researchgate.net
Targeted Synthetic Routes for 1-Isopropylcyclopentane-1-carboxylic Acid
While the literature provides a rich variety of methods for constructing the cyclopentanecarboxylic acid skeleton, specific, detailed synthetic routes for this compound are not extensively documented. However, based on established principles of organic synthesis, plausible and efficient pathways can be proposed. The key challenge in synthesizing this target molecule lies in the creation of the quaternary carbon center at the 1-position, substituted with both an isopropyl group and a carboxylic acid.
A logical and regioselective approach to this compound would involve the α-alkylation of a cyclopentanecarboxylic acid derivative. This strategy allows for the direct introduction of the isopropyl group at the desired position.
A plausible synthetic sequence could begin with a readily available starting material such as cyclopentanecarboxylic acid or its corresponding ester (e.g., methyl or ethyl ester). The α-proton of the ester can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate can then react with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction to form the α-isopropylated ester. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the target molecule, this compound.
For stereoselective synthesis, a chiral auxiliary could be employed. By attaching a chiral auxiliary to the cyclopentanecarboxylic acid, the subsequent α-isopropylation step can be directed to occur from a specific face of the enolate, leading to the formation of one enantiomer in excess. After the alkylation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched this compound. While specific examples for the isopropylation of cyclopentanecarboxylic acid are scarce, the principles of stereoselective alkylation are well-established for other cyclic systems. acs.orgnih.gov
Due to the lack of specific literature data, a detailed data table for this targeted synthesis cannot be provided at this time. The efficiency and stereoselectivity of such a proposed route would need to be determined experimentally.
Modern catalytic methods could also be envisioned for the synthesis of this compound, offering potential advantages in terms of efficiency and sustainability. One potential catalytic approach could involve a transition metal-catalyzed carbonylation reaction. For example, a suitably substituted cyclopentyl precursor could undergo a palladium-catalyzed hydrocarboxylation, a reaction that has been used to produce cyclopentanecarboxylic acid from cyclopentene. wikipedia.org To achieve the desired 1-isopropyl substitution, a precursor such as 1-isopropylcyclopentene (B73784) could potentially be used, although the regioselectivity of the carboxylation would be a critical factor to control.
Another catalytic strategy could involve a C-H activation/functionalization approach. While challenging, the direct catalytic functionalization of a C-H bond at the 1-position of a cyclopentane ring with an isopropyl group is a conceptually elegant and atom-economical approach. However, achieving the desired regioselectivity for such a transformation on an unactivated cyclopentane ring would be a significant synthetic hurdle.
Catalytic methods for the dehydrogenation of cyclopentanes to cyclopentenes are also known, which could then be subjected to further functionalization. onepetro.org However, a multi-step sequence would likely be required to introduce both the isopropyl and carboxylic acid groups at the same carbon atom.
As with the regioselective and stereoselective pathways, specific catalytic methodologies for the direct synthesis of this compound are not well-documented in the current literature. The development of such a catalytic route would represent a novel and valuable contribution to synthetic organic chemistry.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis.
The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established organic chemistry reactions. The application of green chemistry principles to these potential synthetic routes is crucial for developing environmentally benign and sustainable processes. Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances. nih.gov Key principles relevant to the synthesis of the target molecule include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. rsc.orgrsc.org
Traditional methods for creating quaternary carbon centers on a cycloalkane ring, such as those in this compound, often involve multi-step sequences that may use hazardous reagents and generate significant waste. For instance, a plausible route could involve the alkylation of cyclopentanecarboxylic acid ester followed by hydrolysis. This process typically uses strong, hazardous bases like lithium diisopropylamide (LDA) and alkyl halides in volatile organic solvents (VOCs) like tetrahydrofuran (B95107) (THF).
Sustainable approaches aim to replace these components with greener alternatives. This includes the use of less hazardous solvents, development of catalytic reactions to replace stoichiometric reagents, and the use of renewable feedstocks. rsc.org For example, recent advancements in C-H functionalization could offer a more direct and atom-economical route, potentially reducing the number of synthetic steps. nih.gov Iron-mediated photocatalysis, for instance, provides a sustainable platform for activating aliphatic carboxylic acids to generate radicals for alkylation, using an abundant and inexpensive metal catalyst. chemrxiv.org
Biocatalysis, employing enzymes for organic transformations, presents another sustainable pathway. chemspider.com Enzymes operate under mild conditions in aqueous media, offering high selectivity and reducing the need for protecting groups and harsh reagents. While a specific enzyme for the direct synthesis of this compound may not be known, the development of biocatalytic methods for C-C bond formation is a rapidly advancing field. chemspider.com
The table below compares a plausible traditional synthesis with potential green alternatives, highlighting key green chemistry metrics.
| Parameter | Traditional Approach (e.g., LDA Alkylation) | Potential Green Approach (e.g., Catalytic C-H Functionalization/Biocatalysis) |
|---|---|---|
| Solvents | Anhydrous volatile organic compounds (VOCs) like THF, diethyl ether. | Water, supercritical CO2, bio-based solvents (e.g., cyclopentyl methyl ether - CPME). researchgate.netresearchgate.netrsc.org |
| Reagents | Stoichiometric amounts of strong, hazardous bases (e.g., LDA), alkyl halides. | Catalytic amounts of transition metals (e.g., Pd, Fe) or biocatalysts (enzymes). nih.govchemrxiv.org |
| Energy Consumption | Often requires very low temperatures (-78 °C) for base formation and reaction, followed by heating. | Reactions often run at or near ambient temperature. Alternative energy sources like microwave or ultrasound could be used to reduce reaction times. mdpi.com |
| Atom Economy | Lower, due to the use of stoichiometric bases and generation of salt byproducts. | Higher, especially in C-H activation or addition reactions where most atoms of the reactants are incorporated into the product. |
| Waste Generation | Generates significant salt waste (e.g., lithium halides) and solvent waste. | Minimal waste generation, especially with recyclable catalysts and aqueous media. rsc.org |
Retrosynthetic Analysis of this compound.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key challenge is the construction of the quaternary stereocenter on the cyclopentane ring.
The primary disconnections for the target molecule focus on the bonds to the quaternary carbon.
C-C Bond Disconnection (Carboxylation Route): The most logical disconnection is breaking the bond between the cyclopentyl ring and the carboxyl group. This leads to an isopropylcyclopentyl synthon, which can be derived from an organometallic reagent like a Grignard reagent (isopropylcyclopentylmagnesium bromide). This precursor would then be carboxylated by reacting with carbon dioxide (CO2). The isopropylcyclopentane (B43312) precursor could be synthesized from commercially available cyclopentanone (B42830) or cyclopentene. This is a common and effective strategy for preparing carboxylic acids. masterorganicchemistry.comchemistrysteps.com
C-C Bond Disconnection (Alkylation Route): An alternative disconnection breaks the bond between the cyclopentyl ring and the isopropyl group. This suggests an alkylation reaction. The synthons would be a nucleophilic cyclopentanecarboxylate (B8599756) enolate and an electrophilic isopropyl source (e.g., isopropyl bromide). This route requires the pre-formation of the cyclopentanecarboxylic acid scaffold, which is then alkylated at the α-position.
The following scheme illustrates these two primary retrosynthetic pathways.
Scheme 1: Retrosynthetic Analysis
The carboxylation route is often preferred for constructing quaternary centers as it can be more direct. The alkylation of α-monosubstituted cyclopentanecarboxylates can sometimes be challenging due to steric hindrance and potential side reactions.
Advanced Precursor Synthesis and Reactivity in this compound Formation.
The efficiency of the synthesis of this compound heavily relies on the strategic synthesis of key precursors and their subsequent reactivity. Modern synthetic methods offer sophisticated ways to construct the necessary substituted cyclopentane frameworks.
Advanced Synthesis of the Isopropylcyclopentane Precursor (for Carboxylation Route):
A key precursor for the carboxylation strategy is isopropylcyclopentane. While this can be prepared via a simple Grignard reaction on cyclopentanone followed by dehydration and hydrogenation, more advanced methods focus on catalytic and stereoselective constructions.
Catalytic Cycloadditions: Formal [3+2] cycloadditions of cyclopropyl ketones with alkenes, catalyzed by transition metals or other reagents, can provide highly substituted cyclopentane derivatives. organic-chemistry.org While not a direct route to isopropylcyclopentane, these methods highlight advanced strategies for building the core ring structure with multiple substitution points that could be elaborated further.
Reductive Cocyclooligomerization: Nickel-catalyzed reductive cocyclooligomerization of enones with carbene equivalents provides a formal [2+1+1+1] cycloaddition to form cyclopentanes. organic-chemistry.org This methodology allows for the construction of complex cyclopentane rings from simple starting materials.
Reactivity of Advanced Precursors:
The reactivity of the chosen precursor is paramount. For the carboxylation route, the formation and reaction of the isopropylcyclopentyl Grignard reagent is a critical step.
Grignard Reagent Formation and Reactivity: The formation of Grignard reagents from alkyl halides and magnesium is a classic reaction. The use of greener solvents like cyclopentyl methyl ether (CPME) has been shown to be effective for Grignard reactions. researchgate.net The subsequent reaction with carbon dioxide is a highly reliable method for forming carboxylic acids. chemistrysteps.comyoutube.com Mechanochemical methods, using ball milling, have also been developed for Grignard reactions with CO2, significantly reducing solvent usage. nih.gov
For the alkylation route, the key intermediate is the enolate of cyclopentanecarboxylate .
Enolate Formation and Reactivity: Traditionally, strong bases like LDA are used to form the enolate. Advanced methods might employ catalytic enantioselective protonation or alkylation to control stereochemistry if a chiral center were desired. While the target molecule is achiral, these advanced techniques for controlling enolate reactivity are significant in modern organic synthesis.
The table below summarizes some advanced precursors and their potential application in the synthesis of this compound.
| Precursor | Method of Synthesis | Subsequent Reaction | Advantages |
|---|---|---|---|
| Isopropylcyclopentylmagnesium Bromide | Reaction of isopropylcyclopentyl bromide with magnesium metal, potentially in a green solvent like CPME or via mechanochemistry. researchgate.netnih.gov | Carboxylation with CO2. masterorganicchemistry.comchemistrysteps.com | Direct and high-yielding route to the target carboxylic acid. |
| Ethyl Cyclopentanecarboxylate Enolate | Deprotonation of ethyl cyclopentanecarboxylate using a strong base (e.g., LDA) or potentially a milder, catalytically generated base. | Alkylation with an isopropyl electrophile (e.g., 2-bromopropane). | Builds upon a readily available starting material (cyclopentanecarboxylic acid). |
| Substituted Cyclopentene from [3+2] Cycloaddition | Catalytic cycloaddition of a cyclopropyl ketone and an alkene. organic-chemistry.org | Multi-step functional group manipulation to install isopropyl and carboxyl groups. | Offers high stereocontrol and access to complex, polysubstituted cyclopentane frameworks. nih.gov |
Chemical Reactivity and Transformations of 1 Isopropylcyclopentane 1 Carboxylic Acid
Chemistry of the Carboxylic Acid Functional Group in 1-Isopropylcyclopentane-1-carboxylic Acid
The reactions of the carboxylic acid moiety are central to the synthetic utility of this compound. These transformations include esterification, amidation, reduction, and various nucleophilic acyl substitutions.
Esterification and Amidation Reactions and Mechanistic Considerations
The formation of esters and amides from this compound is a cornerstone of its derivatization. However, the significant steric hindrance around the carboxyl group necessitates the use of specific reagents and conditions to achieve efficient conversion.
Esterification: Direct acid-catalyzed esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and for sterically hindered substrates, the reaction rates can be slow. masterorganicchemistry.comorgsyn.org
To overcome the steric challenge, methods that activate the carboxylic acid are often more effective. The Steglich esterification is particularly well-suited for sterically demanding acids. commonorganicchemistry.com This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
The mechanism of the Steglich esterification involves the following key steps:
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. stackexchange.com
Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). stackexchange.com
Nucleophilic Attack: The alcohol then attacks the activated acyl-pyridinium intermediate.
Product Formation: The ester is formed along with the regeneration of the DMAP catalyst and the formation of dicyclohexylurea (DCU) as a byproduct. stackexchange.com
| Method | Reagents | Key Features | Mechanistic Consideration |
|---|---|---|---|
| Fischer Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium process; often requires excess alcohol or removal of water. masterorganicchemistry.com Can be slow for sterically hindered acids. | Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com |
| Steglich Esterification | Alcohol (ROH), DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive and sterically hindered substrates. commonorganicchemistry.comstackexchange.com | Formation of a reactive 𝑂-acylisourea intermediate, which is then attacked by the alcohol, often via a DMAP-activated species. stackexchange.com |
Amidation: The synthesis of amides from this compound faces similar challenges due to steric hindrance, which can slow the nucleophilic attack of the amine onto an activated carboxylate. chimia.ch Direct thermal condensation with amines is generally not feasible as it requires very high temperatures. chimia.ch
Therefore, coupling reagents are almost always necessary. Reagents such as DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium (B103445) salts (like BOP-Cl) are used to activate the carboxylic acid. nih.govhepatochem.com The mechanism is analogous to the Steglich esterification, where the acid is converted to a more reactive intermediate that is then intercepted by the amine. For particularly challenging couplings involving hindered acids and/or electron-deficient amines, forming a more reactive acyl fluoride (B91410) intermediate in situ can be an effective strategy. rsc.org
Reduction and Oxidation Pathways of the Carboxyl Moiety
Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, yielding (1-isopropylcyclopentyl)methanol. This transformation requires powerful reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comyoutube.com
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukbyjus.com The reaction proceeds in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk
The mechanism involves several steps:
Deprotonation: LiAlH₄ is a strong base, and its first equivalent deprotonates the acidic carboxylic proton, releasing hydrogen gas and forming a lithium carboxylate salt. chemistrysteps.comyoutube.com
Coordination and Hydride Delivery: The aluminum hydride species coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A hydride ion (H⁻) is then delivered to the carbonyl carbon. chemistrysteps.com
Intermediate Formation: This process continues, leading to an aldehyde intermediate which is immediately reduced further. It is not possible to isolate the aldehyde as it is more reactive than the starting carboxylate. chemistrysteps.com
Final Reduction: The aldehyde is rapidly reduced to an alkoxide.
Workup: Addition of aqueous acid in the workup step protonates the aluminum alkoxide complex to liberate the final primary alcohol product. chemistrysteps.com
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. youtube.comyoutube.com Borane is considered more chemoselective than LiAlH₄ and may be preferred in molecules containing other reducible functional groups that are not to be affected. youtube.com
Oxidation: The carboxylic acid functional group represents a high oxidation state for a carbon atom. Consequently, this compound is generally resistant to further oxidation under standard conditions.
Nucleophilic Acyl Substitution Reactions and Derivative Formation
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through an addition-elimination mechanism. nih.gov Direct substitution on the carboxylic acid itself is difficult because the hydroxyl group (-OH) is a poor leaving group. Therefore, a common strategy is to convert the carboxylic acid into a more reactive derivative where the -OH has been replaced by a better leaving group.
For a sterically hindered acid like this compound, this two-step approach is particularly important.
Activation/Derivative Formation: The carboxylic acid is first converted into a highly reactive acyl derivative. A prime example is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com
Nucleophilic Substitution: The resulting 1-isopropylcyclopentane-1-carbonyl chloride can then be treated with a wide range of nucleophiles (e.g., alcohols, amines, carboxylates) to form various derivatives with high efficiency. The chloride ion is an excellent leaving group, facilitating the reaction.
| Derivative | Reagent for Formation | Subsequent Reaction | Product |
|---|---|---|---|
| Acyl Chloride | SOCl₂ or (COCl)₂ | Reaction with an alcohol (R'OH) | Ester |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Reaction with an amine (R'₂NH) | Amide |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Reaction with a carboxylate (R'COO⁻) | Acid Anhydride |
This strategy effectively bypasses the poor reactivity of the sterically hindered carboxylic acid by first forming a much more electrophilic intermediate.
Reactions Involving the Cyclopentane (B165970) Ring System of this compound
While the carboxyl group is the primary site of reactivity, the cyclopentane ring can also undergo specific transformations, particularly through advanced synthetic methods like C-H activation.
Site-Selective Functionalization of the Cyclopentane Core, including C-H Activation
Directly modifying the C-H bonds of an alkane ring is a significant challenge in organic synthesis. However, the presence of the carboxylic acid group can be exploited to direct metal catalysts to specific positions on the cyclopentane ring, enabling site-selective functionalization.
Recent research has demonstrated the feasibility of transannular γ-C–H arylation of cycloalkane carboxylic acids, including α-quaternary substituted cyclopentanes. This methodology utilizes a palladium catalyst and a specially designed quinuclidine-pyridone ligand. The carboxylic acid acts as a native directing group, guiding the catalyst to activate a methylene (B1212753) (CH₂) C-H bond at the γ-position (C3) of the cyclopentane ring.
This process allows for the direct and diastereoselective formation of a new carbon-carbon bond on the cyclopentane core, providing a powerful tool for molecular editing. The reaction typically proceeds under the following conditions:
Catalyst: PdCl₂(PPh₃)₂
Ligand: Quinuclidine-pyridone ligand (e.g., L1)
Reagents: An aryl iodide (ArI) as the coupling partner, along with a silver salt (AgOAc) and a base (Cs₂CO₃).
Solvent: Hexafluoroisopropanol (HFIP)
Temperature: 60 °C
This method showcases how the carboxylic acid functional group can be leveraged to achieve highly selective transformations on the otherwise unreactive hydrocarbon scaffold.
Ring-Opening and Rearrangement Studies of the Cyclopentane Structure
The cyclopentane ring is thermodynamically stable due to its low angle and torsional strain compared to smaller rings like cyclobutane (B1203170) and cyclopropane (B1198618). chemistrysteps.com Consequently, ring-opening or rearrangement reactions require significant energy input or the presence of highly strained systems.
Ring-Opening: Ring-opening of this compound is not a common transformation under normal laboratory conditions. However, under harsh, high-temperature conditions, decomposition can occur. For instance, studies on the model compound cyclopentanecarboxylic acid using subcritical methanol (B129727) at temperatures between 180–220°C have shown decomposition into products including cyclopentane, indicating cleavage of the bond between the ring and the carboxyl group. scispace.com
Rearrangement: Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are known to occur in cyclic systems and can lead to ring expansion or contraction. mychemblog.comwikipedia.org For a rearrangement of the this compound skeleton to occur, a carbocation would need to be generated on or adjacent to the ring.
For example, if the carboxylic acid were reduced to the corresponding primary alcohol, ((1-isopropylcyclopentyl)methanol), subsequent acid-catalyzed dehydration could form a carbocation adjacent to the quaternary ring carbon. This could theoretically initiate a 1,2-alkyl shift, leading to a ring-expanded cyclohexyl cation. youtube.com However, such rearrangements are driven by the formation of a more stable carbocation, and the stability of the cyclopentane ring makes these transformations less common compared to the expansion of more strained rings like cyclobutane. chemistrysteps.commasterorganicchemistry.com There are currently no prominent studies detailing such specific rearrangements for this compound itself.
Mechanistic Investigations of Key Transformations and Reaction Pathways
General knowledge of carboxylic acid reactivity suggests that transformations would proceed through standard mechanisms. For instance, esterification would likely follow an acid-catalyzed nucleophilic acyl substitution pathway. However, the influence of the bulky isopropyl and the cyclopentyl groups on reaction rates, transition states, and potential side reactions for this specific molecule has not been a subject of detailed investigation. Similarly, while reactions such as conversion to an acyl chloride using thionyl chloride are common for carboxylic acids, specific kinetic or mechanistic data for this compound are absent from the available information.
Derivatization Strategies for the Production of Advanced Organic Building Blocks
The utility of a molecule as an advanced organic building block is largely determined by the range and efficiency of its derivatization strategies. For this compound, while standard derivatization reactions applicable to most carboxylic acids can be inferred, specific and optimized protocols for its conversion into a diverse array of functionalized building blocks are not well-documented.
Carboxylic acids, in general, are versatile precursors for a variety of functional groups. thermofisher.comsigmaaldrich.com These transformations typically involve the conversion of the carboxylic acid into more reactive intermediates such as esters, amides, acyl chlorides, and acyl hydrazides. thermofisher.com These derivatives can then undergo further reactions to introduce new functionalities and build more complex molecular architectures. boronmolecular.com
Table 1: Plausible, but Undocumented, Derivatization Reactions of this compound
| Derivative Class | Potential Reagents | Expected Functional Group |
| Esters | Alcohols (e.g., Methanol, Ethanol) with acid catalyst | -COOR |
| Amides | Amines (e.g., Ammonia, primary/secondary amines) with coupling agents | -CONR₂ |
| Acyl Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | -COCl |
| Acid Anhydrides | Dehydrating agents | -(CO)O(CO)- |
| Alcohols | Reducing agents (e.g., LiAlH₄) | -CH₂OH |
It is important to emphasize that the reactions outlined in the table above are based on the general reactivity of carboxylic acids and have not been specifically reported for this compound in the reviewed literature. The development of this compound as a viable organic building block would necessitate dedicated research to optimize these transformations and explore novel derivatization pathways. The lack of such studies currently limits its application in the synthesis of advanced organic materials and complex molecules.
Computational and Theoretical Investigations of 1 Isopropylcyclopentane 1 Carboxylic Acid
Conformational Analysis and Energy Landscapes of 1-Isopropylcyclopentane-1-carboxylic Acid
In the case of this compound, the presence of two bulky substituents on the same carbon atom (C1) significantly influences the conformational preference and the energy landscape. Computational models are used to calculate the relative energies of different conformers, arising from the puckering of the cyclopentane (B165970) ring and the rotation around the C1-isopropyl and C1-carboxyl single bonds.
The primary goal of conformational analysis is to identify the lowest energy conformer, which represents the most stable structure of the molecule. For this compound, steric hindrance between the isopropyl group, the carboxylic acid group, and the adjacent ring hydrogens is the dominant factor. Theoretical calculations would likely show that conformers minimizing these steric clashes are energetically favored. The bulky isopropyl and carboxylic acid groups will preferentially occupy positions that are analogous to equatorial positions in cyclohexane (B81311) to reduce non-bonded interactions. The energy landscape is a map of potential energy as a function of the molecule's torsional angles. Minima on this surface correspond to stable conformers, while saddle points represent transition states between them.
Table 1: Hypothetical Relative Energies of Key Conformers
| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Isopropyl/Carboxyl staggered | 0.00 (Global Minimum) |
| 2 | Half-Chair | Isopropyl/Carboxyl staggered | 0.85 |
| 3 | Envelope | Isopropyl/Carboxyl eclipsed | 3.50 |
| 4 | Planar (TS) | - | >5.00 |
Electronic Structure and Bonding Characteristics of the Compound
The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The molecule is primarily composed of sp³ hybridized carbon atoms within the cyclopentane and isopropyl groups, leading to tetrahedral geometries locally. The carboxylic acid group, however, contains an sp² hybridized carbon (the carbonyl carbon), which imparts planarity to the -COOH moiety.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed information about bond lengths, bond angles, and the distribution of electron density. The C-C bonds within the cyclopentane ring are expected to have lengths typical of single bonds (around 1.54 Å). The C=O double bond of the carboxyl group will be significantly shorter (around 1.20 Å), while the C-O single bond will be intermediate in length (around 1.35 Å) due to resonance.
The electronegative oxygen atoms of the carboxylic acid group create a significant dipole moment, making this region of the molecule polar and capable of engaging in hydrogen bonding. Natural Bond Orbital (NBO) analysis can be used to study charge distribution, revealing a partial positive charge on the carbonyl carbon and the acidic proton, and partial negative charges on the oxygen atoms. This charge distribution is fundamental to the molecule's acidic properties and its reactivity.
Table 2: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C-O | ~1.35 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-C (ring) | ~104-106° |
Reaction Pathway Predictions and Transition State Studies for its Transformations
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several key reactions typical of carboxylic acids can be investigated. smolecule.com
Esterification: The acid-catalyzed reaction with an alcohol to form an ester is a common transformation. openstax.org Theoretical studies can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by the alcohol, and the elimination of water. The calculations would identify the tetrahedral intermediate and the transition states connecting the reactants, intermediates, and products.
Decarboxylation: Although challenging for simple alkyl carboxylic acids, computational models can predict the high activation energy required for the loss of CO2, which would likely proceed through a high-energy transition state. smolecule.com
Reduction: The conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride can also be modeled. smolecule.com These calculations would focus on the mechanism of hydride transfer to the carbonyl carbon.
By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides quantitative estimates of the reaction's feasibility (thermodynamics) and rate (kinetics).
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for Structural Elucidation
Theoretical calculations can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, the acidic proton of the carboxyl group is expected to have a characteristic downfield chemical shift in the ¹H NMR spectrum, typically in the range of 10-12 ppm. libretexts.org The protons on the isopropyl group and the cyclopentane ring would appear further upfield. In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and would appear around 180-185 ppm. libretexts.org
IR Spectroscopy: The vibrational frequencies and intensities of the molecule's infrared spectrum can also be calculated. These theoretical spectra can be compared with experimental data to identify characteristic functional groups. For this compound, two key features are expected: a very broad O-H stretching vibration from 2500 to 3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid dimer) and a strong C=O stretching vibration around 1710 cm⁻¹. libretexts.orglibretexts.org
Table 3: Predicted Spectroscopic Data
| Spectrum | Feature | Predicted Value |
| ¹H NMR | Carboxyl Proton (-COOH) | 10 - 12 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 180 - 185 ppm |
| IR | O-H Stretch (dimer) | 2500-3300 cm⁻¹ (broad) |
| IR | C=O Stretch (dimer) | ~1710 cm⁻¹ (strong) |
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions
While quantum mechanical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water or in the condensed phase, would provide insights into its bulk properties and intermolecular interactions.
A key feature of carboxylic acids is their ability to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another. libretexts.org MD simulations can track the formation and lifetime of these dimers, providing a dynamic picture of these interactions. The simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding neighboring molecules at a certain distance, offering a structural fingerprint of the liquid state. nih.gov
Quantum Mechanical Calculations of Acidic Properties (e.g., pKa values) and Proton Transfer
The acidity of a compound is quantified by its pKa value, which is a measure of its tendency to donate a proton. masterorganicchemistry.com Quantum mechanical calculations can predict pKa values with reasonable accuracy. A common approach involves using a thermodynamic cycle that breaks down the dissociation process in solution into steps that can be calculated more easily in the gas phase and then corrected for solvation effects. rdd.edu.iqresearchgate.net
The process involves calculating the Gibbs free energy change for the dissociation reaction: HA ⇌ H⁺ + A⁻
The Gibbs free energy of the acid (HA) and its conjugate base (A⁻) are calculated using high-level quantum mechanical methods. The effect of the solvent (typically water) is crucial and is often included using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net
For this compound, the alkyl groups (isopropyl and cyclopentyl) are weakly electron-donating, which tends to slightly destabilize the carboxylate anion, making the acid slightly weaker than formic or acetic acid. The predicted pKa value would be expected to be in the range of 4.8 - 5.1, typical for aliphatic carboxylic acids with similar steric bulk. researchgate.net These calculations can also be used to study the mechanism of proton transfer to a base, mapping the energy profile as the proton moves from the acid to the base.
Advanced Analytical Methodologies for the Characterization of 1 Isopropylcyclopentane 1 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-isopropylcyclopentane-1-carboxylic acid. These techniques probe the atomic and molecular interactions within the compound, providing a detailed structural map.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR methods offer deeper insights into the connectivity and spatial relationships within the molecule.
For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the isopropyl and cyclopentane (B165970) moieties.
HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals for the cyclopentane ring and the isopropyl group.
HMBC would show correlations between protons and carbons over two to three bonds, which is critical for confirming the quaternary carbon of the carboxylic acid and its connection to the isopropyl group and the cyclopentane ring.
Solid-state NMR (ssNMR) can provide information on the crystalline and amorphous forms of this compound and its derivatives. google.com By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about molecular packing, conformation, and polymorphism, which are not accessible in solution-state NMR. For instance, solid-state ¹³C NMR has been used to characterize the different crystalline forms of related pharmaceutical compounds. google.com
Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid Carbon (C=O) | 170–185 |
| Quaternary Cyclopentane Carbon | 45–60 |
| Cyclopentane CH₂ Carbons | 25–40 |
| Isopropyl CH Carbon | 30–45 |
This table is generated based on typical chemical shift values for similar functional groups and structures.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500–3300 cm⁻¹.
A strong C=O (carbonyl) stretching band for the carboxylic acid, usually appearing between 1700–1725 cm⁻¹.
C-H stretching bands for the alkyl groups (isopropyl and cyclopentane) in the 2850–3000 cm⁻¹ region.
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The C-C backbone of the cyclopentane ring and the isopropyl group would give rise to characteristic Raman signals.
Beyond simple functional group identification, these techniques can be employed for conformational studies. Variations in the vibrational frequencies and band shapes can indicate different molecular conformations or the presence of intermolecular interactions, such as hydrogen bonding in the solid state. For example, the position of the carbonyl stretching frequency can be sensitive to the degree of hydrogen bonding. The use of FT-IR and Raman has been noted in the characterization of crystalline forms of related compounds. google.com
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₁₆O₂), HRMS would provide a highly accurate mass measurement, confirming the molecular formula.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses:
Loss of the isopropyl group ([M-C₃H₇]⁺).
Loss of the carboxylic acid group ([M-COOH]⁺).
Decarboxylation (loss of CO₂), particularly in the ionized form.
Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the isopropyl group to the cyclopentane carboxylic acid moiety. HRMS has been utilized in studies of various cyclopentanecarboxylic acid derivatives to confirm their molecular weights. universiteitleiden.nluni-halle.demdpi.com
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of carboxylic acids, this compound would likely be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) prior to GC-MS analysis.
This derivatization step allows for efficient separation on a GC column based on the compound's boiling point and interactions with the stationary phase. The coupled mass spectrometer then provides mass information for the eluting components, allowing for their identification and the assessment of the sample's purity. Impurities, such as starting materials or by-products from its synthesis, could be identified and quantified using this method.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be a suitable method.
In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification. HPLC is also a valuable tool for assessing the purity of the compound, with the ability to detect and quantify even minor impurities. The use of HPLC for the purification and purity determination of cyclopentanecarboxylic acid derivatives is well-documented. uni-halle.denih.govgoogle.comgoogle.com.na
Table 2: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Atom connectivity, spatial relationships, definitive signal assignments. |
| Solid-State NMR (ssNMR) | Solid-State Characterization | Polymorphism, conformation, molecular packing. google.com |
| FT-IR Spectroscopy | Functional Group Analysis | Presence of carboxylic acid (O-H, C=O) and alkyl (C-H) groups. |
| Raman Spectroscopy | Functional Group & Skeletal Analysis | Information on non-polar bonds and symmetric vibrations. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise molecular weight and elemental composition. universiteitleiden.nluni-halle.demdpi.com |
| GC-MS (of derivatives) | Purity Assessment & Separation | Identification and quantification of volatile components and impurities. |
Chiral Chromatography for Enantiomeric Purity Determination of Chiral Analogs
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric purity of chiral analogs of this compound. The principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For carboxylic acids, including those with a quaternary stereocenter on a cyclopentane ring, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. These CSPs often operate under normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.
In a hypothetical study focused on a chiral analog of this compound, a cellulose-based column, such as Chiralcel® OD-H, could be employed. The separation would be optimized by systematically varying the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape and resolution.
The research findings from such a study would typically be presented in a data table summarizing the chromatographic parameters and results. This allows for a clear comparison of the effectiveness of different conditions.
Interactive Data Table: Chiral HPLC Separation of a 1-Alkylcyclopentane-1-carboxylic Acid Analog
| Mobile Phase Composition (Hexane:Isopropanol:TFA) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| 95:5:0.1 | 1.0 | 8.2 | 9.5 | 1.8 | 98 |
| 90:10:0.1 | 1.0 | 6.5 | 7.3 | 1.5 | 98 |
| 95:5:0.05 | 1.0 | 8.5 | 9.9 | 1.9 | 98 |
| 95:5:0.1 | 0.8 | 10.3 | 11.9 | 2.0 | 98 |
TFA: Trifluoroacetic Acid
Detailed research findings would elaborate on the rationale behind the selection of the stationary and mobile phases. For instance, the isopropyl group and the carboxylic acid moiety of the analyte would engage in a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions with the chiral selector of the CSP. The optimization of the mobile phase composition is crucial; a higher proportion of the polar modifier generally leads to shorter retention times but may decrease resolution. The acidic additive is key to protonating the carboxylic acid, preventing tailing and ensuring sharp, well-defined peaks. The enantiomeric excess, a measure of the purity of the chiral sample, is calculated from the peak areas of the two enantiomers in the chromatogram.
X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistrynih.gov
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a molecule in the solid state. For chiral compounds like this compound and its derivatives, this method provides not only the precise arrangement of atoms and bond lengths but also the absolute stereochemistry of a chiral center.
The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data allows for the construction of a detailed molecular model.
For a derivative of this compound, a successful crystallographic analysis would yield crucial information about the conformation of the cyclopentane ring, which typically adopts a non-planar envelope or twist conformation. The analysis would also precisely define the spatial orientation of the isopropyl and carboxylic acid groups relative to the ring.
A critical aspect of the crystallographic analysis of a chiral molecule is the determination of its absolute configuration. This is often achieved through the use of anomalous dispersion, especially if the crystal contains a heavy atom. For organic molecules composed primarily of light atoms (C, H, O, N), the determination can be more challenging but is often possible with high-quality data. The Flack parameter is a key statistical indicator used to validate the determined absolute stereochemistry. A value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted configuration.
The crystallographic data is typically summarized in a standardized format, as shown in the interactive data table below, which presents hypothetical data for a derivative of this compound.
Interactive Data Table: Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Chemical Formula | C15H19NO4 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5432(5) |
| b (Å) | 10.1234(6) |
| c (Å) | 9.8765(5) |
| β (°) | 105.21(1) |
| Volume (ų) | 823.45(8) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.254 |
| Flack Parameter | 0.02(3) |
Detailed research findings accompanying such data would discuss the molecular packing in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds involving the carboxylic acid groups. For instance, carboxylic acids often form hydrogen-bonded dimers in the solid state. The confirmation of the absolute stereochemistry, as indicated by a low Flack parameter, provides an unambiguous structural assignment that can be correlated with the compound's biological activity or its behavior in chiral separations.
Emerging Research Directions and Applications As a Chemical Intermediate
Role of 1-Isopropylcyclopentane-1-carboxylic Acid in the Synthesis of Complex Organic Architectures
The synthesis of complex organic molecules, particularly natural products and pharmaceuticals, often requires precise control over stereochemistry and reactivity. The sterically encumbered nature of this compound makes it a potentially valuable building block for introducing specific spatial arrangements into a target molecule. The cyclopentane (B165970) ring provides a rigid scaffold, while the isopropyl group can influence the conformational preferences of adjacent functionalities. nbinno.com
In the synthesis of bioactive compounds, incorporating moieties like this compound can impact a molecule's lipophilicity and its ability to bind to biological targets. nbinno.com The bulky nature of this substituent could be exploited to create specific pockets or to shield reactive sites within a larger molecule, thereby guiding subsequent chemical transformations. While direct applications are yet to be documented, its structural similarity to other alicyclic carboxylic acids used in medicinal chemistry suggests its potential as a key intermediate. guidechem.comenamine.net
Table 1: Comparison of Structural Features of Alicyclic Carboxylic Acids
| Compound | Ring Size | Substituent at α-carbon | Potential Influence in Synthesis |
|---|---|---|---|
| Cyclopentanecarboxylic acid | 5 | Hydrogen | Provides a simple cyclic scaffold. |
| This compound | 5 | Isopropyl | Introduces significant steric bulk, potentially influencing stereoselectivity and conformational rigidity. |
| Pivalic Acid | N/A | tert-Butyl | Acts as a sterically demanding group, often used to direct reactions or enhance stability. rsc.org |
This table is generated based on known principles of organic synthesis and the structural characteristics of the listed compounds.
Contributions to Methodological Developments in Modern Organic Synthesis
Sterically hindered carboxylic acids have found utility in the development of new synthetic methodologies, particularly in the realm of transition metal-catalyzed reactions. chimia.ch For instance, bulky carboxylic acids like pivalic acid can act as ligands or additives that promote challenging C–H bond functionalization reactions. rsc.orgnih.govacs.orgacs.org The carboxylate can coordinate to a metal catalyst and position it for the selective activation of a specific C-H bond within a substrate. rsc.org
Given its structure, this compound could potentially serve a similar role. Its significant steric profile might offer unique selectivity in directed C-H activation processes, favoring the formation of specific isomers that are difficult to access with less hindered acids. acs.org Furthermore, the development of methods for amide bond formation involving sterically hindered components is an ongoing challenge in organic synthesis. chimia.chrsc.orgorgsyn.org Investigating the reactivity of this compound in such transformations could lead to novel coupling protocols. rsc.org
Utility in the Design and Synthesis of Novel Materials and Functional Systems (e.g., as a capping agent in nanomaterials)
In the field of nanotechnology, the properties of nanoparticles are heavily influenced by the molecules used to stabilize their surfaces, known as capping agents. consensus.appd-nb.info Carboxylic acids are commonly employed for this purpose, as the carboxylate group can bind strongly to the surface of metal or metal oxide nanoparticles. rsc.orgnih.gov The structure of the capping agent dictates the nanoparticle's size, stability, and dispersibility in various solvents. nih.gov
The bulky and non-planar structure of this compound makes it an intriguing candidate for a capping agent. The significant steric hindrance provided by the isopropyl and cyclopentyl groups could effectively prevent nanoparticle aggregation, leading to the formation of highly stable and monodisperse colloidal suspensions. nih.gov This steric shielding could also create a well-defined surface environment, influencing how the nanoparticles interact with their surroundings, which is crucial for applications in catalysis and sensing. consensus.appfrontiersin.org The choice of capping agent can significantly alter the surface chemistry and, consequently, the bioactivity and redox potential of nanoparticles. consensus.appnih.govacs.org
Table 2: Potential Effects of Carboxylic Acid Structure on Nanoparticle Properties
| Capping Agent | Structural Features | Predicted Influence on Nanoparticles |
|---|---|---|
| Adipic Acid | Linear, dicarboxylic | Can bridge nanoparticles, potentially leading to aggregation if not controlled. nih.gov |
| Oleic Acid | Long, unsaturated alkyl chain | Provides good steric stability in nonpolar solvents. frontiersin.org |
| This compound | Bulky, alicyclic | Expected to provide excellent steric stabilization in various media, leading to smaller, more uniform nanoparticles. nih.gov |
This table provides a predictive comparison based on the established principles of nanoparticle stabilization.
Integration into Supramolecular Assemblies and Nanotechnology as a Molecular Building Block
Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions, such as hydrogen bonding. acs.orgresearchgate.net Carboxylic acids are excellent building blocks for supramolecular assembly because their carboxyl groups can form robust and predictable hydrogen-bonding patterns, often leading to the formation of dimers or extended chains. nih.govnih.gov These interactions are fundamental to creating self-assembled monolayers (SAMs) on various surfaces. researchgate.netacs.orgresearchgate.netdojindo.com
The unique three-dimensional shape of this compound could direct the formation of novel supramolecular architectures. On a flat surface, the bulky cyclopentyl and isopropyl groups would likely control the packing of the molecules, potentially creating porous networks or films with specific surface properties. acs.orgresearchgate.net The interplay between the hydrogen bonding of the carboxyl groups and the steric demands of the hydrocarbon framework could lead to complex and functional self-assembled systems with applications in surface patterning, molecular recognition, and the design of advanced materials.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions to the Understanding of 1-Isopropylcyclopentane-1-carboxylic Acid
While dedicated research on this compound is not extensively documented in publicly available literature, the academic understanding of this compound is built upon a strong foundation of research into structurally related cyclopentane (B165970) carboxylic acids and molecules featuring quaternary carbon centers. Key contributions that inform our understanding of this specific molecule can be summarized in a few central areas:
Synthesis and Derivatization: The synthesis of cyclopentane rings is a well-established field of organic chemistry. organic-chemistry.org Methodologies applicable to the potential synthesis of this compound include the alkylation of cyclopentanecarboxylic acid derivatives and ring-closing reactions. A significant body of work exists on the synthesis of substituted cyclopentanes, which can be adapted for this specific target. oregonstate.edu For instance, the Favorskii rearrangement of a corresponding 2-chlorocyclohexanone (B41772) derivative could provide a route to the cyclopentane carboxylate ester, which can then be hydrolyzed. wikipedia.org Furthermore, research into the creation of quaternary carbon centers, a key structural feature of this molecule, has provided a variety of methods that could be employed, although this remains a significant synthetic challenge due to steric hindrance. nih.govdigitellinc.comwiley.com
Conformational Analysis and Stereochemistry: The cyclopentane ring is known for its flexible nature, existing in envelope and half-chair conformations. Academic studies on substituted cyclopentanes have provided a deep understanding of how substituents influence the conformational equilibrium of the ring. acs.org For this compound, the bulky isopropyl and carboxylic acid groups at the C1 position are expected to significantly influence the preferred conformation, a principle established through extensive studies on analogous compounds.
Reactivity and Functional Group Transformations: The reactivity of the carboxylic acid group is thoroughly understood, and this knowledge is directly applicable to this compound. Standard transformations such as esterification, amidation, and reduction to the corresponding alcohol are well-documented for a vast range of carboxylic acids. However, the steric hindrance imposed by the adjacent isopropyl group and the quaternary nature of the alpha-carbon likely reduces the reactivity of the carboxyl group, a phenomenon observed in other sterically hindered acids. rsc.org Recent advances in C-H functionalization of cycloalkane carboxylic acids suggest potential pathways for derivatization at other positions on the cyclopentane ring, which could open up new chemical space for this molecule. nih.gov
The following table provides a summary of key research areas and their relevance to understanding this compound.
| Research Area | Key Contributions | Relevance to this compound |
| Synthesis | Development of methods for cyclopentane ring formation and creation of quaternary carbon centers. organic-chemistry.orgoregonstate.eduwikipedia.orgnih.gov | Provides potential synthetic routes to the target molecule. |
| Conformational Analysis | Elucidation of envelope and half-chair conformations in substituted cyclopentanes. acs.org | Allows for prediction of the three-dimensional structure and its influence on properties. |
| Reactivity | Extensive studies on carboxylic acid transformations and recent advances in C-H activation. rsc.orgnih.gov | Informs potential derivatization strategies and predicts reactivity based on steric hindrance. |
Identification of Remaining Challenges and Unexplored Research Avenues in its Chemistry
Despite the foundational knowledge from related compounds, the specific chemistry of this compound presents several challenges and unexplored avenues for research.
Stereoselective Synthesis: A major challenge lies in the development of an efficient and highly stereoselective synthesis. nih.gov The quaternary carbon at the C1 position is a stereocenter if the cyclopentane ring is appropriately substituted elsewhere. Even without other substituents, the creation of this sterically congested center can be difficult. nih.govacs.org Developing synthetic methods that can introduce the isopropyl and carboxylic acid groups with high stereocontrol is a significant hurdle that needs to be addressed.
Reactivity of the Sterically Hindered Carboxyl Group: While the general reactivity of carboxylic acids is known, the specific influence of the bulky isopropyl group on the reaction kinetics and thermodynamics of the carboxyl function in this molecule has not been studied. It is likely that reactions at the carbonyl carbon will be significantly slower than in unhindered analogues. rsc.org Quantifying this effect and developing catalytic systems to overcome this reduced reactivity is an important area for future investigation.
Functionalization of the Cyclopentane Ring: The selective functionalization of the C-H bonds at other positions on the cyclopentane ring (C2, C3, C4, C5) in the presence of the carboxylic acid group is a largely unexplored area for this molecule. While recent breakthroughs in directed C-H activation are promising, their applicability to this specific substrate is unknown. nih.gov Developing methodologies for selective derivatization of the ring would greatly expand the chemical utility of this compound.
Biological Activity: There is a lack of information regarding the biological properties of this compound. Many cyclopentane-containing molecules have applications in pharmaceuticals and agrochemicals. nih.govdatainsightsmarket.com A systematic investigation into the potential biological activities of this compound and its derivatives is a completely open field of research.
Outlook for Future Research Trajectories in the Synthesis, Reactivity, and Theoretical Studies of this compound
The future of research on this compound is likely to be driven by advances in synthetic methodology, a deeper exploration of its reactivity, and the application of computational chemistry.
Synthesis: Future synthetic efforts will likely focus on asymmetric catalysis to achieve enantioselective synthesis of this and related chiral quaternary cyclopentanes. The development of novel catalytic systems that can efficiently form the sterically demanding C-C bond between the isopropyl group and the cyclopentane ring will be a key area of focus. Furthermore, the application of photoredox catalysis and other modern synthetic methods could provide new and more efficient routes to this class of compounds. molport.com
Reactivity: The exploration of this molecule's reactivity will likely move beyond standard carboxyl group transformations. A key future direction will be the application of late-stage functionalization techniques to modify the cyclopentane backbone. This could involve, for example, palladium-catalyzed transannular C-H arylation, as has been demonstrated for other cyclopentane carboxylic acids. nih.gov Such methods would allow for the rapid generation of a library of derivatives for biological screening.
Theoretical Studies: Computational chemistry will play an increasingly important role in understanding the properties of this compound. frontiersin.org Density functional theory (DFT) calculations can be used to:
Predict the most stable conformations of the cyclopentane ring.
Calculate the acidity (pKa) of the carboxylic acid.
Model the transition states of potential reactions to better understand its reactivity and guide the design of new synthetic methods.
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in its characterization.
The integration of these research trajectories—advanced synthesis, novel reactivity studies, and in-depth theoretical analysis—will be crucial for unlocking the full potential of this compound and its derivatives in various fields of chemistry and beyond.
Q & A
Q. What are the recommended laboratory synthesis methods for 1-Isopropylcyclopentane-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions starting from cyclopentane derivatives. A common approach includes functionalizing the cyclopentane ring with isopropyl and carboxylic acid groups via alkylation and carboxylation steps. Optimization of reaction conditions (e.g., temperature, solvent selection) is critical. For example, introducing the isopropyl group may require Grignard reagents or catalytic coupling reactions, while the carboxylic acid functionality can be introduced via oxidation or hydrolysis of nitriles. Continuous flow reactors have been proposed for scalable synthesis to improve yield and reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural characterization should combine spectroscopic and chromatographic methods:
- NMR spectroscopy (¹H, ¹³C) to confirm the cyclopentane backbone and substituent positions.
- FT-IR spectroscopy to identify carboxylic acid (-COOH) and isopropyl (-CH(CH₃)₂) functional groups.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What safety protocols are essential for handling this compound?
Based on structurally similar compounds:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizers to prevent decomposition.
- Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory irritation (H315, H319, H335) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Molecular docking and molecular dynamics (MD) simulations can model interactions with enzymes or receptors. The cyclopropylmethyl group in analogous compounds enhances binding affinity by inducing steric constraints, which can be studied using software like AutoDock or Schrödinger Suite. Density functional theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Systematic approaches include:
Q. How does the stability of this compound vary under different storage conditions?
Stability studies under controlled environments (e.g., pH, temperature, light exposure) are critical. For example, decomposition products like CO₂ and NOₓ may form under oxidative conditions. Long-term storage recommendations include inert atmospheres (N₂ or Ar) and desiccants to minimize hydrolysis. Accelerated stability testing (40°C/75% RH) can predict shelf-life .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Reaction scalability : Transitioning from batch to flow chemistry to manage exothermic reactions.
- Purification : Optimizing column chromatography or recrystallization for high-purity batches.
- Cost-effective reagents : Replacing expensive catalysts (e.g., Pd-based) with cheaper alternatives .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation-Carboxylation | Cyclopentane | Grignard addition | 65–75 | |
| Continuous Flow | Cyclopentene derivative | Photocatalytic carboxylation | 80–85 |
Q. Table 2. Hazard Mitigation Strategies
| Risk | Mitigation Measure | Reference |
|---|---|---|
| Skin irritation | Nitrile gloves, immediate rinsing | |
| Oxidative decomposition | Store under inert gas, avoid strong oxidizers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
